molecular formula C19H19N3O4S2 B2553703 N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396862-04-6

N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2553703
CAS No.: 1396862-04-6
M. Wt: 417.5
InChI Key: AFGCWCJCTGHDEL-UHFFFAOYSA-N
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Description

N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its multifunctional groups. Its structure incorporates elements such as a benzo[d]thiazole ring, an azetidine moiety, a sulfonamide linkage, and an acetamide group. These functionalities make the compound interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide involves multi-step organic reactions. Generally, the process begins with the formation of the benzo[d]thiazole ring, followed by the introduction of the azetidine group through nucleophilic substitution reactions. The sulfonamide and acetamide groups are then introduced using appropriate sulfonylation and acetylation reactions.

Industrial Production Methods

For industrial production, optimized catalytic processes and batch reactors are often used. These methods focus on maximizing yield and purity while minimizing by-products. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized to form sulfone derivatives.

  • Reduction: : Reductive conditions can convert certain functional groups to amines or alcohols.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the compound's functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperature and pH to ensure specificity and yield.

Major Products

Major products from these reactions depend on the functional groups targeted. Oxidation often results in sulfone derivatives, while reduction can yield amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide has diverse applications in:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its therapeutic potential in treating diseases due to its bioactive properties.

  • Industry: : Utilized in the development of new materials with specific physical and chemical properties.

Comparison with Similar Compounds

Similar compounds include:

  • N-(4-(3-oxazetidin-1-yl)sulfonylphenyl)acetamide

  • N-(4-(3-azetidin-1-yl)sulfonylphenyl)acetamide: Compared to these compounds, N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is unique due to the presence of the 4-methylbenzo[d]thiazol moiety, which enhances its bioactivity and specificity.

This distinctive combination of functional groups and its resultant properties makes this compound a compound of significant interest in both scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-12-4-3-5-17-18(12)21-19(27-17)26-15-10-22(11-15)28(24,25)16-8-6-14(7-9-16)20-13(2)23/h3-9,15H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGCWCJCTGHDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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